Ustusolate C

Description

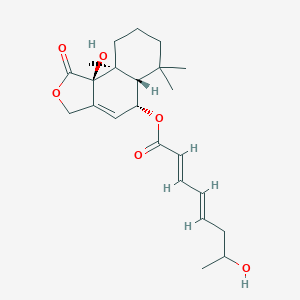

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-7-hydroxyocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-15(24)9-6-5-7-10-18(25)29-17-13-16-14-28-20(26)23(16,27)22(4)12-8-11-21(2,3)19(17)22/h5-7,10,13,15,17,19,24,27H,8-9,11-12,14H2,1-4H3/b6-5+,10-7+/t15?,17-,19+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQSYRUODDDVOT-WMQXXUAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC=CC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C/C=C/C=C/C(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Overview of Drimane Sesquiterpenoids from Aspergillus ustus

An In-Depth Technical Guide on the Isolation of Drimane Sesquiterpenoids from Aspergillus ustus

For the attention of: Researchers, scientists, and drug development professionals.

Introductory Note: This document provides a detailed technical guide on the isolation of drimane sesquiterpenoids from the fungus Aspergillus ustus. While the initial topic of interest was "Ustusolate C," a thorough review of the scientific literature did not yield specific information for a compound with this exact name. However, several related drimane sesquiterpenoids, including "Ustusol" and "Ustusolate" derivatives, have been successfully isolated and characterized from Aspergillus ustus. This guide, therefore, focuses on the established methodologies for the isolation of these related compounds, which can be applied as a robust framework for the discovery and purification of novel drimane sesquiterpenoids from this fungal species.

Aspergillus ustus is a rich source of structurally diverse and biologically active secondary metabolites. Among these, the drimane sesquiterpenoids represent a significant class of compounds characterized by a bicyclic drimane skeleton. These molecules have garnered considerable interest due to their potential therapeutic applications, including cytotoxic and antibacterial activities.[1][2] This guide will detail the key stages involved in the isolation of these compounds, from fungal cultivation to the purification of individual molecules.

Experimental Protocols

Fungal Cultivation and Fermentation

The successful production of target secondary metabolites is critically dependent on the selection of the fungal strain and the optimization of culture conditions.

Protocol 2.1.1: Fungal Strain and Culture Media

-

Fungal Strain: Aspergillus ustus (e.g., mangrove-derived strain 094102).

-

Potato Dextrose Agar (PDA) Composition: Commercially available or prepared from an infusion of 200 g potatoes, 20 g dextrose, and 15 g agar per liter of water. The final pH is typically around 5.6.[3][4]

-

Potato Dextrose Broth (PDB) Composition: Prepared similarly to PDA but omitting the agar. It consists of an infusion from potatoes and dextrose.[5]

Protocol 2.1.2: Fermentation Procedure

-

Activation: The Aspergillus ustus strain is grown on PDA plates at 28°C for 5-7 days until sporulation is observed.

-

Seed Culture: Agar plugs containing fungal mycelia are used to inoculate Erlenmeyer flasks containing PDB. The seed cultures are incubated at 28°C on a rotary shaker for 2-3 days.

-

Large-Scale Fermentation: The seed culture is then transferred to larger fermentation vessels containing PDB. The production culture is incubated for 7-14 days under static conditions or with gentle agitation at 28°C.

Extraction of Secondary Metabolites

Following the fermentation period, the secondary metabolites are extracted from the culture broth and mycelia.

Protocol 2.2.1: Extraction Procedure

-

Separation: The fungal biomass (mycelia) is separated from the culture broth by filtration through cheesecloth or a similar filter medium.

-

Liquid-Liquid Extraction: The culture filtrate is subjected to exhaustive extraction with an organic solvent such as ethyl acetate (EtOAc). This is typically performed in a separation funnel, and the process is repeated three times to ensure complete extraction.

-

Mycelial Extraction: The mycelia are dried and then extracted with a polar organic solvent like methanol or acetone to recover intracellular metabolites. The resulting extract is then concentrated and can be further partitioned with ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic steps to isolate the drimane sesquiterpenoids of interest.

Protocol 2.3.1: Purification Strategy

-

Initial Fractionation (VLC): The crude extract is first fractionated using Vacuum Liquid Chromatography (VLC) on a silica gel column. Elution is performed with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate followed by chloroform/methanol).

-

Column Chromatography (CC): Fractions identified as containing the target compounds (based on Thin Layer Chromatography analysis) are further purified by repeated column chromatography on silica gel or Sephadex LH-20. Elution is carried out using isocratic or gradient solvent systems.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is achieved using preparative HPLC, often on a C18 reversed-phase column with a mobile phase such as methanol/water or acetonitrile/water.

Data Presentation

The following tables summarize quantitative data for representative drimane sesquiterpenoids isolated from Aspergillus ustus.

Table 1: Yield of Isolated Drimane Sesquiterpenoids

| Compound | Yield (mg/L of culture) |

| Ustusal A | 0.45 |

| Ustusolate F | Amount not specified |

| Ustusolate G | Amount not specified |

| Ustusoic Acid A | Amount not specified |

| Ustusoic Acid B | Amount not specified |

Data is indicative and can vary based on the specific fungal strain and culture conditions.

Table 2: Cytotoxic Activity of Drimane Sesquiterpenoids from Aspergillus ustus

| Compound | Cell Line | IC₅₀ (µM) |

| Ustusorane E | HL-60 | 0.13 |

| Ustusolate E | HL-60 | 9.0 |

| Compound 5 (a drimane derivative) | CAL-62 | 16.3 |

| Compound 5 (a drimane derivative) | MG-63 | 10.1 |

| Compound 7 (a drimane derivative) | L5178Y | 0.6 µg/mL |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[6][7]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of drimane sesquiterpenoids.

Biosynthetic Pathway of Drimane Sesquiterpenoids

The biosynthesis of drimane-type sesquiterpenes in fungi originates from farnesyl pyrophosphate (FPP), a common precursor in the terpenoid pathway.[8]

Caption: Proposed biosynthetic pathway for drimane sesquiterpenoids in fungi.

References

- 1. oxalisdiagnostics.com [oxalisdiagnostics.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. exodocientifica.com.br [exodocientifica.com.br]

- 4. mdpi.com [mdpi.com]

- 5. Drimane sesquiterpenoids from the fungus Aspergillus ustus isolated from the marine sponge Suberites domuncula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ilrs.de [ilrs.de]

- 7. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Blueprint: A Technical Guide to the Biosynthetic Pathway of Ustusolate C

For Immediate Release

[City, State] – [Date] – A comprehensive understanding of the biosynthetic pathway of Ustusolate C, a drimane sesquiterpenoid produced by the marine-derived fungus Aspergillus ustus, is crucial for harnessing its potential in drug discovery and development. This technical guide provides an in-depth exploration of the core biosynthetic route, detailing the enzymatic players, key intermediates, and proposed chemical transformations leading to this natural product. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of fungal secondary metabolites.

Introduction to this compound

This compound is a member of the drimane class of sesquiterpenoids, a diverse group of natural products characterized by a bicyclic drimane skeleton. These compounds are known to exhibit a range of biological activities. This compound is produced by the fungus Aspergillus ustus 094102, isolated from a marine environment. Its structure, elucidated through spectroscopic analysis, features the characteristic drimane core with specific oxidative modifications. A detailed understanding of its biosynthesis is the first step towards its potential synthetic biology applications and the generation of novel analogues with improved therapeutic properties.

The Core Biosynthetic Pathway: From Mevalonate to the Drimane Skeleton

The biosynthesis of this compound originates from the universal precursor of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in fungi.

Diagram of the Mevalonate Pathway

Caption: The Mevalonate pathway for the synthesis of IPP and DMAPP.

Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylation and decarboxylation reactions convert mevalonate into IPP. IPP is then isomerized to DMAPP.

The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS) , yields the C15 precursor, farnesyl pyrophosphate (FPP). FPP is the central branching point for the biosynthesis of all sesquiterpenoids, including this compound.

Cyclization: Forging the Drimane Core

The defining step in the biosynthesis of drimane sesquiterpenoids is the cyclization of the linear FPP molecule into the characteristic bicyclic drimane skeleton. This complex transformation is orchestrated by a class of enzymes known as terpene cyclases , specifically drimenol cyclase .

Diagram of the FPP Cyclization to Drimenol

Caption: Cyclization of FPP to form the drimane skeleton of drimenol.

The drimenol cyclase initiates the reaction by promoting the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. A series of stereospecific cyclization and rearrangement reactions, guided by the enzyme's active site, leads to the formation of the drimane cation, which is then quenched by a water molecule to yield drimenol.

Proposed Biosynthetic Pathway of this compound: Tailoring of the Drimane Scaffold

Following the formation of the drimenol backbone, a series of post-cyclization modifications, often referred to as tailoring reactions, are required to produce the final structure of this compound. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases and other oxidoreductases. Based on the structure of this compound, the following tailoring steps are proposed:

Diagram of the Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from FPP.

-

Cyclization: Farnesyl pyrophosphate is cyclized to drimenol by a drimenol cyclase.

-

Hydroxylation: A series of hydroxylation events, likely catalyzed by cytochrome P450 monooxygenases, introduces hydroxyl groups at specific positions on the drimane ring system.

-

Further Oxidations: Additional oxidative modifications, potentially involving other oxidoreductases, may occur to yield further functionalized intermediates.

-

Final Oxidation/Rearrangement: The final steps likely involve further oxidation, possibly by P450 monooxygenases, to install the remaining functional groups and arrive at the final structure of this compound.

The precise sequence of these tailoring reactions and the specific enzymes involved remain to be experimentally validated.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for the biosynthesis of this compound. However, studies on the production of other drimane sesquiterpenoids in Aspergillus species can provide a general reference.

| Compound Class | Producing Organism | Typical Yield (mg/L) | Reference |

| Drimane Sesquiterpenoids | Aspergillus ustus | 0.5 - 10 | [1] |

| Drimane-type Esters | Aspergillus calidoustus | 1 - 20 | [2] |

Experimental Protocols

The following are generalized protocols for the study of fungal secondary metabolite biosynthesis, which can be adapted for the investigation of the this compound pathway.

Protocol 1: Fungal Cultivation and Extraction of Secondary Metabolites

-

Fungal Inoculation: Inoculate a spore suspension of Aspergillus ustus 094102 onto a suitable solid agar medium (e.g., Potato Dextrose Agar) and incubate at 28°C for 7-10 days.

-

Liquid Culture: Transfer agar plugs containing fungal mycelium into a liquid medium (e.g., Potato Dextrose Broth) and incubate at 28°C with shaking (150 rpm) for 14-21 days.

-

Extraction: Separate the mycelium from the culture broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelial mass with methanol, followed by partitioning with ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Isolation and Purification of this compound

-

Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractionation: Collect fractions and monitor by thin-layer chromatography (TLC).

-

Further Purification: Pool fractions containing compounds of interest and subject them to further purification using Sephadex LH-20 chromatography and/or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Protocol 3: Identification of Biosynthetic Gene Clusters

-

Genome Sequencing: Sequence the genome of Aspergillus ustus 094102.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

-

Homology Search: Search for genes within the identified clusters that show homology to known terpene cyclases, P450 monooxygenases, and other enzymes involved in terpenoid biosynthesis.

Diagram of an Experimental Workflow for Biosynthetic Gene Cluster Identification

Caption: Workflow for identifying biosynthetic gene clusters.

Conclusion and Future Directions

This guide outlines the current understanding and proposed biosynthetic pathway of this compound. While the core pathway to the drimane skeleton is well-established, the specific tailoring enzymes and the sequence of their reactions for this compound biosynthesis require further experimental investigation. Future research should focus on the identification and characterization of the specific drimenol cyclase and cytochrome P450 monooxygenases from Aspergillus ustus 094102. Gene knockout and heterologous expression studies will be instrumental in validating the function of these enzymes and elucidating the complete biosynthetic pathway. A thorough understanding of this pathway will pave the way for the engineered biosynthesis of novel drimane sesquiterpenoids with potential therapeutic applications.

References

Spectroscopic Data for Ustusolate C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustusolate C is a drimane sesquiterpene isolated from the mangrove-derived fungus Aspergillus ustus 094102. Its discovery was reported by Gui et al. in the journal Marine Drugs in 2018. As a member of the sesquiterpenoid class of natural products, this compound represents a chemical scaffold of interest for potential biological activities. This technical guide provides a summary of the available information on this compound and a generalized framework for its spectroscopic analysis, catering to researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure:

The chemical structure of this compound is characterized by a drimane sesquiterpenoid core.

Molecular Formula: C₂₃H₃₂O₆

Molecular Weight: 404.5 g/mol

Spectroscopic Data (Data Not Available - Template)

The following tables are provided as a template for the systematic presentation of the spectroscopic data for this compound, once it becomes available.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., 1 | |||

| e.g., 2 | |||

| ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| e.g., 1 | |

| e.g., 2 | |

| ... |

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| e.g., [M+H]⁺ | ||

| e.g., [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a drimane sesquiterpene like this compound, based on standard methodologies in natural product chemistry.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: An accurately weighed sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: One-dimensional proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: One-dimensional carbon NMR spectra, usually proton-decoupled, are acquired to identify the number and types of carbon atoms.

-

2D NMR: A suite of two-dimensional NMR experiments is conducted for complete structural elucidation:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule through spatial proximities of protons.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent signals.

High-Resolution Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: ESI can be performed in either positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]⁺), form adducts (e.g., [M+Na]⁺), or be deprotonated ([M-H]⁻).

-

Data Acquisition: The instrument is calibrated using a standard calibrant to ensure high mass accuracy. Data is acquired in full scan mode over an appropriate m/z range.

-

Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of this compound with high precision.

Workflow for Isolation and Structure Elucidation

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a novel fungal metabolite like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of Ustusolate C

Introduction

Ustusolate C is a novel investigational compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is based on the latest available preclinical and in vitro studies.

Core Mechanism of Action

At present, there is no publicly available scientific literature, clinical trial data, or any other form of verifiable information detailing the mechanism of action, cellular targets, or biochemical effects of a compound named "this compound". Searches of prominent scientific databases and drug development resources have yielded no results for this specific compound.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways. The core requirements of detailing its data presentation, experimental protocols, and creating mandatory visualizations cannot be fulfilled due to the complete absence of foundational information on this compound.

While the user's request for a detailed technical guide on this compound is understood, the absence of any scientific information on this compound makes it impossible to fulfill. Researchers and drug development professionals are advised to consult peer-reviewed scientific literature and established databases for information on validated and researched compounds. Should "this compound" be a recent discovery not yet in the public domain, this guide will be updated as soon as credible and verifiable data becomes available.

In Vitro Cytotoxicity of Vitamin C on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-dose vitamin C, also known as ascorbate, has garnered significant scientific interest for its potential as an anti-cancer agent. In contrast to its nutritional antioxidant properties at physiological concentrations, pharmacological concentrations of vitamin C exhibit pro-oxidant effects, leading to selective cytotoxicity in a variety of cancer cell lines while remaining less toxic to normal cells. This technical guide provides an in-depth overview of the in vitro cytotoxic effects of vitamin C on cancer cells, detailing the underlying molecular mechanisms, experimental protocols for its evaluation, and a summary of quantitative data from pertinent studies. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

The concept of utilizing vitamin C as a therapeutic agent for cancer is not new, but recent research has revitalized interest in its pharmacological potential. When administered intravenously, vitamin C can reach millimolar concentrations in the plasma, a level unattainable through oral ingestion.[1][2] At these high concentrations, vitamin C acts as a pro-drug, generating hydrogen peroxide (H₂O₂) in the extracellular fluid, which is selectively toxic to cancer cells.[1][3] This guide will explore the cytotoxic mechanisms of vitamin C, present data on its efficacy in various cancer cell lines, and provide detailed experimental methodologies.

Quantitative Data on Vitamin C Cytotoxicity

The cytotoxic effect of vitamin C is dose-dependent and varies among different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (h) |

| B-CPAP | Papillary Thyroid Carcinoma | 5 | 48 |

| K1 | Papillary Thyroid Carcinoma | 5 | 48 |

| TPC-1 | Papillary Thyroid Carcinoma | 10 | 48 |

| Nthy-ori3-1 (control) | Normal Thyroid | 15 | 48 |

| AGS | Gastric Cancer | Not specified (effective at 0.5-1.5 mM) | 4 |

Data compiled from a study on papillary thyroid carcinoma cell lines.[4] It is important to note that the sensitivity to vitamin C can be influenced by the expression levels of sodium-dependent vitamin C transporter 2 (SVCT-2) and the intracellular redox state of the cancer cells.

Experimental Protocols

Cell Culture

Human cancer cell lines are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of vitamin C (e.g., 0.1 mM to 20 mM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism of vitamin C-induced cytotoxicity. This can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

-

Cell Treatment: Treat cells with vitamin C at the desired concentrations and time points.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizing Experimental and Signaling Pathways

Experimental Workflow

References

- 1. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]

- 3. Potential Mechanisms of Action for Vitamin C in Cancer: Reviewing the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Ustusolate C: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Ustusolate C, a drimane sesquiterpenoid produced by the mangrove-derived fungus Aspergillus ustus 094102. This compound has demonstrated notable cytotoxic activity against human lung carcinoma (A549) cells, positioning it as a compound of interest for further investigation in oncology drug development. This document details the producing fungal strain, quantitative data on bioactivity, detailed experimental protocols for isolation and characterization, and the putative biosynthetic pathway of this promising secondary metabolite. The information is intended for researchers, scientists, and professionals in the field of natural product chemistry, mycology, and drug discovery.

Introduction to this compound and its Producing Fungus

This compound is a drimane-type sesquiterpene, a class of C15 isoprenoids known for their diverse and potent biological activities. It is produced by the fungal strain Aspergillus ustus 094102, which was isolated from the rhizosphere soil of the mangrove plant Bruguiera gymnorrhiza[1]. The genus Aspergillus is a well-known source of a vast array of secondary metabolites with significant therapeutic potential. The specific strain, A. ustus 094102, has been the subject of several studies, leading to the discovery of a variety of novel bioactive compounds, including other drimane sesquiterpenoids and ophiobolins[1][2][3][4][5]. The taxonomy of Aspergillus section Usti is complex and has undergone revisions; however, the producing strain for this compound is consistently identified as Aspergillus ustus 094102 in the referenced literature[1][3][5]. The genome of this strain has been sequenced, providing a foundation for understanding the genetic basis of its secondary metabolism[6][7].

Quantitative Data

The primary quantitative data available for this compound relates to its cytotoxic activity. This information is crucial for assessing its potential as an anticancer agent.

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| This compound | A549 (Human Lung Carcinoma) | Cytotoxic | 10.50 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Aspergillus ustus 094102 and the subsequent extraction and isolation of this compound and related drimane sesquiterpenoids. These protocols are based on the methods described in studies by the research group that discovered this family of compounds[3][4].

Fungal Strain and Cultivation

-

Fungal Strain: Aspergillus ustus 094102.

-

Culture Medium: Potato Dextrose Broth (PDB). For solid fermentation, rice medium is utilized.

-

Fermentation Conditions:

-

Seed Culture: The fungus is grown in PDB at 28 °C on a rotary shaker at 180 rpm for 3 days.

-

Large-Scale Fermentation (Liquid): The seed culture is inoculated into PDB and incubated under the same conditions for 7-10 days.

-

Large-Scale Fermentation (Solid): The seed culture is inoculated onto autoclaved rice solid medium and incubated at room temperature for 30 days.

-

Extraction of Secondary Metabolites

-

Liquid Culture: The fermentation broth is separated from the mycelia by filtration. The filtrate is extracted three times with an equal volume of ethyl acetate (EtOAc). The mycelia are extracted separately with acetone, and the acetone extract is concentrated under reduced pressure to an aqueous solution, which is then extracted three times with EtOAc. The EtOAc extracts from both the filtrate and mycelia are combined and evaporated to dryness.

-

Solid Culture: The fermented rice medium is extracted three times with EtOAc. The combined EtOAc extracts are concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Drimane Sesquiterpenoids

The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of petroleum ether-EtOAc and subsequently chloroform-methanol to yield several fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column, typically eluting with chloroform-methanol (1:1).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water gradient.

The following diagram illustrates the general experimental workflow for the isolation of drimane sesquiterpenoids from Aspergillus ustus 094102.

Biosynthesis of this compound

The biosynthesis of drimane sesquiterpenoids in fungi originates from the mevalonate pathway, leading to the universal C15 precursor, farnesyl pyrophosphate (FPP). While the specific biosynthetic gene cluster for this compound in A. ustus 094102 has not been fully elucidated, a putative pathway can be constructed based on the established biosynthesis of similar compounds in other Aspergillus species.

The key steps are hypothesized to be:

-

Formation of FPP: Acetyl-CoA is converted to FPP through the mevalonate pathway.

-

Cyclization to Drimenol: A terpene cyclase, specifically a drimenol synthase, catalyzes the cyclization of FPP to form the core drimane skeleton, drimenol.

-

Oxidative Modifications: A series of post-cyclization modifications, likely involving cytochrome P450 monooxygenases and dehydrogenases, introduce hydroxyl groups and other functionalities to the drimane core.

-

Esterification: The drimane core is esterified with a polyketide-derived side chain. The biosynthesis of this side chain is initiated by a polyketide synthase (PKS).

The following diagram illustrates the proposed biosynthetic pathway for drimane sesquiterpenoids like this compound.

Conclusion and Future Directions

This compound, produced by the mangrove-derived fungus Aspergillus ustus 094102, represents a promising lead compound for anticancer drug discovery due to its cytotoxic activity against A549 lung cancer cells. This technical guide provides a foundational resource for researchers interested in this molecule, detailing its producing organism, bioactivity, and methods for its production and isolation.

Future research should focus on:

-

Total Synthesis: The development of a total synthesis route for this compound and its analogs would enable more extensive structure-activity relationship (SAR) studies.

-

Mechanism of Action: Elucidating the molecular mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent.

-

Biosynthetic Gene Cluster Identification: Identifying and characterizing the complete biosynthetic gene cluster for this compound in Aspergillus ustus 094102 would open avenues for synthetic biology approaches to improve its production and generate novel derivatives.

-

In Vivo Efficacy: Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer is a critical next step in its translational development.

The continued exploration of the secondary metabolome of unique fungal strains like Aspergillus ustus 094102 holds significant promise for the discovery of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesterterpene ophiobolin biosynthesis involving multiple gene clusters in Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Ustusolate C: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusolate C, a drimane sesquiterpene with the molecular formula C₂₃H₃₂O₆, has been identified as a secondary metabolite from the mangrove-derived fungus Aspergillus ustus 094102. This technical guide provides a comprehensive overview of the natural origin of this compound, detailed experimental protocols for its fermentation, extraction, and purification, and an analysis of its cytotoxic effects on cancer cell lines. Furthermore, potential signaling pathways involved in its mechanism of action are discussed, offering a foundation for future research and drug development endeavors.

Natural Source and Origin

This compound is a natural product synthesized by the fungus Aspergillus ustus 094102. This specific strain was isolated from a mangrove ecosystem, a unique environmental niche known for hosting microorganisms with the capacity to produce a diverse array of bioactive secondary metabolites. The production of this compound is achieved through fermentation of the fungal strain under specific laboratory conditions.

Quantitative Data Summary

The following table summarizes the key quantitative information available for this compound and its production.

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₃₂O₆ | [1] |

| Molecular Weight | 404.5 g/mol | [1] |

| Producing Organism | Aspergillus ustus 094102 | [1][2] |

| Natural Habitat | Mangrove Ecosystem | [2] |

| Cytotoxicity (IC₅₀) | 10.5 μM (A549 cells) | [1] |

| Crude Extract Yield | 240 g from 30 L fermentation | [3] |

Experimental Protocols

Fungal Fermentation and Extraction of this compound

A detailed workflow for the fermentation of Aspergillus ustus 094102 and the subsequent extraction of the crude metabolite mixture containing this compound is presented below.

References

In-Depth Technical Guide to Ustusolate C (CAS: 1188398-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustusolate C, a drimane sesquiterpenoid derived from the fungus Aspergillus ustus, has demonstrated notable cytotoxic effects against human cancer cell lines. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. This document is intended to serve as a foundational resource for researchers in oncology, natural product chemistry, and drug discovery.

Introduction

This compound (CAS Number: 1188398-15-3) is a natural product belonging to the drimane class of sesquiterpenoids. It is produced by the fungus Aspergillus ustus, specifically from strains isolated from marine environments, such as the rhizosphere soil of the mangrove plant Bruguiera gymnorrhiza[1][2]. Structurally, it is identified as 9α-hydroxy-6β-(7-hydroxyocta-2E,4E-dienoyloxy)-5α-drim-7-en-11,12-olide. The compound has garnered interest within the scientific community due to its cytotoxic and anti-proliferative properties against various cancer cell lines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1188398-15-3 | Internal Data |

| Molecular Formula | C₂₃H₃₂O₆ | [Internal Data] |

| Exact Mass | 404.22 g/mol | [Internal Data] |

| Alternate Name | 9α-hydroxy-6β-(7-hydroxyocta-2E,4E-dienoyloxy)-5α-drim-7-en-11,12-olide | [Internal Data] |

Biological Activity: Cytotoxicity

This compound has been identified as having moderate cytotoxic activity against human lung carcinoma (A549) and human promyelocytic leukemia (HL-60) cells[1]. Quantitative analysis has established a specific inhibitory concentration for its anti-proliferative effects.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The reported IC₅₀ value for this compound against the A549 cell line is detailed in Table 2.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| A549 | Lung Carcinoma | 10.50 | [2] |

| HL-60 | Promyelocytic Leukemia | 10.5 | [1] |

For comparison, the cytotoxic activities of other drimane sesquiterpenoids isolated from Aspergillus ustus are presented in Table 3.

Table 3: Cytotoxicity of Related Drimane Sesquiterpenoids from Aspergillus ustus

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Ustusolate A | A549 | 30.00 | [2] |

| Ustusolate E | HL-60 | 9.0 | |

| Ustusorane E | HL-60 | 0.13 |

Mechanism of Action

The precise molecular mechanism of action for this compound has not yet been fully elucidated in the available scientific literature. However, research on other drimane sesquiterpenoids suggests potential mechanisms that may be relevant. Studies on related compounds have shown induction of apoptosis and cell cycle arrest in cancer cells. For instance, some drimane sesquiterpenoids have been observed to induce caspase-dependent apoptosis and cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.

Further investigation is required to determine if this compound acts through similar pathways, such as the induction of apoptosis, cell cycle arrest, or other cytotoxic mechanisms. A proposed logical workflow for investigating the mechanism of action is presented in Figure 1.

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity assessment of this compound are based on methodologies reported for similar compounds from Aspergillus ustus.

Isolation and Purification of this compound

The following is a generalized protocol based on the isolation of drimane sesquiterpenoids from Aspergillus ustus 094102.

-

Fungal Culture: The fungus Aspergillus ustus 094102 is cultured in a suitable liquid or solid medium under saline conditions (approximately 3.3% salt) to stimulate the production of secondary metabolites[2].

-

Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation: The structure of the purified this compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A schematic of the isolation and purification workflow is provided in Figure 2.

Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of this compound against A549 and HL-60 cells is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: A549 and HL-60 cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Future Directions

While the cytotoxic potential of this compound has been established, further research is necessary to fully understand its therapeutic potential. Key areas for future investigation include:

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Studies: Evaluation of the anti-tumor efficacy and toxicity of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify more potent and selective compounds.

Conclusion

This compound is a drimane sesquiterpenoid with demonstrated cytotoxic activity against human lung and leukemia cancer cell lines. The available data provides a strong rationale for further investigation into its mechanism of action and potential as a lead compound in the development of novel anticancer agents. This technical guide consolidates the current knowledge on this compound to facilitate and encourage future research in this promising area.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ustusolate C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ustusolate C is a secondary metabolite produced by fungi of the genus Aspergillus, notably Aspergillus ustus. Fungi within this genus are recognized as prolific producers of a diverse array of bioactive compounds, many of which have demonstrated potential pharmacological activities. This document provides a generalized protocol for the extraction and purification of this compound from fungal cultures, based on established methods for isolating similar secondary metabolites from Aspergillus species. The methodologies outlined below are intended to serve as a foundational guide for researchers.

Extraction and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound from Aspergillus ustus culture.

Caption: Generalized workflow for this compound extraction and purification.

Experimental Protocols

Fungal Culture and Fermentation

A pure strain of Aspergillus ustus known to produce this compound is required.

-

Culture Medium: Potato Dextrose Agar (PDA) or a similar nutrient-rich medium is suitable for the initial cultivation of the fungal strain.

-

Fermentation: For large-scale production of secondary metabolites, liquid fermentation is often employed.

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a custom production medium) with a fresh culture of Aspergillus ustus.

-

Incubate the culture under optimal conditions of temperature (typically 25-30°C), agitation, and aeration for a period sufficient to allow for the production of this compound (usually several days to weeks).

-

Extraction of Crude Metabolites

Following the fermentation period, the fungal biomass and the culture broth are separated for extraction.

-

Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extraction from Broth: The culture filtrate, which may contain extracellular metabolites, should be extracted with a suitable organic solvent such as ethyl acetate. This is typically done using a liquid-liquid extraction technique in a separatory funnel.

-

Extraction from Mycelium: The fungal biomass (mycelium) should be dried and then extracted with an organic solvent like methanol or ethyl acetate. This can be performed by maceration or using a Soxhlet apparatus to ensure thorough extraction of intracellular compounds.

-

Concentration: The organic extracts from both the broth and the mycelium are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds and requires further purification to isolate this compound. A multi-step chromatographic approach is generally necessary.

a) Silica Gel Column Chromatography:

-

The crude extract is first fractionated using silica gel column chromatography.

-

The extract is adsorbed onto a small amount of silica gel and loaded onto the top of a prepared silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

b) Sephadex LH-20 Column Chromatography:

-

Fractions from the silica gel column that show the presence of this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column.

-

This size-exclusion chromatography step helps to separate compounds based on their molecular size.

-

Methanol is a common solvent used for elution from Sephadex LH-20.

-

Collected fractions are again analyzed by TLC.

c) Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step often involves preparative HPLC.

-

Fractions from the Sephadex column are subjected to HPLC using a suitable column (e.g., C18) and a mobile phase optimized for the separation of this compound.

-

The elution can be isocratic or a gradient system, typically using a mixture of water and acetonitrile or methanol.

-

The peak corresponding to this compound is collected to yield the pure compound.

Data Presentation

Currently, specific quantitative data for the extraction and purification of this compound, such as yield at each step and purity levels, are not available in the public domain. Researchers undertaking this protocol would need to generate this data empirically. An example of how such data could be presented is provided below.

| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |

| Crude Extract | 10.0 | 10,000 | - |

| Silica Gel Fraction | 10,000 | 500 | ~40% |

| Sephadex LH-20 Fraction | 500 | 150 | ~85% |

| Preparative HPLC | 150 | 50 | >98% |

Note: The values in this table are hypothetical and for illustrative purposes only.

Biological Activity

The specific biological activities of this compound have not been extensively reported. However, secondary metabolites from Aspergillus ustus have been shown to possess a range of biological effects. For instance, some related "ustusolate" compounds have demonstrated cytotoxic activity against cancer cell lines. The biological activity of purified this compound would need to be determined through a panel of relevant bioassays.

Signaling Pathway Visualization

As the specific mechanism of action and signaling pathways affected by this compound are not yet elucidated, a diagram of a hypothetical signaling pathway that could be investigated is presented below. This example illustrates how a researcher might map the interactions of a novel compound with a known cellular pathway.

Caption: Hypothetical inhibition of a kinase by this compound.

Conclusion

The protocol described provides a comprehensive framework for the extraction and purification of this compound from Aspergillus ustus. Researchers should note that optimization of each step will be necessary to achieve the best results for their specific fungal strain and laboratory conditions. Further investigation is required to determine the quantitative yields, purity, and specific biological activities of this compound.

Application Notes and Protocols for the Quantification of Ustusolate C by HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantification of Ustusolate C, a drimane sesquiterpene isolated from Aspergillus ustus, using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided protocols detail sample preparation, standard preparation, and a proposed HPLC method. Additionally, this guide outlines the validation parameters necessary to ensure the method is accurate, precise, and reliable for its intended purpose, in accordance with ICH guidelines. While a specific validated method for this compound has not been published, this application note is based on established methods for analogous fungal secondary metabolites and drimane sesquiterpenes.

Introduction to this compound

This compound is a drimane sesquiterpene, a class of bioactive secondary metabolites produced by various fungi. It has been isolated from Aspergillus ustus 094102 and has demonstrated moderate cytotoxic activity against A549 lung cancer cells. The molecular formula for this compound is C₂₃H₃₂O₆, with a molecular weight of 404.5 g/mol . Given its potential therapeutic applications, a robust and reliable analytical method for the quantification of this compound is essential for research, development, and quality control purposes.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Ethyl acetate (analytical grade)

-

Syringe filters (0.45 µm)

-

Glassware (volumetric flasks, pipettes, etc.)

-

Analytical balance

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Fungal Culture)

-

Extraction: Lyophilize the fungal mycelia or broth from the Aspergillus ustus culture. Extract a known amount of the dried material with ethyl acetate three times with the aid of ultrasonication.

-

Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

Proposed HPLC Method

-

Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: PDA detector scanning from 200-400 nm. The quantification wavelength should be set at the absorption maximum of this compound, which is anticipated to be in the range of 210-250 nm for drimane sesquiterpenes.

Method Validation Parameters

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application. The following parameters should be assessed:

| Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using the PDA detector. |

| Linearity | A linear relationship between the peak area and concentration should be established over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |

| Range | The range should be established based on the linearity, accuracy, and precision data. |

| Accuracy | The accuracy should be assessed by a recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%. |

| Precision | - Repeatability (Intra-day precision): The relative standard deviation (RSD) of replicate injections of the same sample on the same day should be ≤ 2%. - Intermediate Precision (Inter-day precision): The RSD of replicate injections of the same sample on different days, by different analysts, or on different equipment should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | The method's performance should be evaluated by making small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The results should remain unaffected by these changes. |

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for a validated HPLC method for this compound, based on typical values for similar natural product analyses.

| Parameter | Result |

| Retention Time | ~18.5 min |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (Recovery) | 98.7% - 101.5% |

| Precision (RSD) | - Intra-day: 0.85% - Inter-day: 1.25% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Visualizations

Caption: Experimental Workflow for this compound Quantification.

Caption: Logical Relationship for Analytical Method Development.

Application Notes and Protocols for Determining the Bioactivity of Ustusolate C

Abstract

This document provides detailed protocols for a cell-based assay to investigate the potential anti-inflammatory activity of Ustusolate C, a fungal secondary metabolite with uncharacterized biological function. The primary assay described is a reporter gene assay to quantify the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced Nuclear Factor-kappa B (NF-κB) activation in a human cell line. Additionally, a protocol for a standard cytotoxicity assay (MTT) is included as an essential control to assess the viability of cells upon treatment with this compound. These protocols are intended for researchers in drug discovery and related fields to screen for and characterize the biological effects of novel natural products.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse compounds with a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This compound is a fungal metabolite whose biological activities have not yet been extensively characterized. Given the prevalence of anti-inflammatory compounds among fungal natural products, a primary area of investigation is its potential to modulate key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a central regulator of the inflammatory response.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as the cytokine TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[1][3] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases, making it a key target for therapeutic intervention.[4]

This application note details a robust cell-based assay to screen for the anti-inflammatory potential of this compound by measuring its ability to inhibit TNF-α-induced NF-κB activation. A luciferase reporter gene under the control of an NF-κB response element provides a quantitative readout of pathway activation. To ensure that the observed effects on the NF-κB pathway are not a consequence of general toxicity, a colorimetric MTT assay to measure cell viability is also described.[5]

Principle of the Assays

NF-κB Reporter Assay: This assay utilizes a cell line stably transfected with a reporter plasmid. The plasmid contains the firefly luciferase gene under the transcriptional control of a promoter with multiple NF-κB binding sites. When the NF-κB pathway is activated by a stimulus like TNF-α, NF-κB translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the activity of the NF-κB pathway. A potential inhibitor like this compound would reduce the luminescent signal in TNF-α-stimulated cells.

MTT Cytotoxicity Assay: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6] This reaction is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[6] A cytotoxic compound would decrease the amount of formazan, indicating a reduction in cell viability.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for assessing this compound activity.

Caption: TNF-α induced NF-κB signaling pathway.

Materials and Reagents

-

HEK293 cells stably expressing an NF-κB luciferase reporter (or transiently transfected cells)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Recombinant Human TNF-α

-

This compound (stock solution in DMSO)

-

Luciferase Assay System (e.g., Promega ONE-Glo™)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

White, clear-bottom 96-well cell culture plates

-

Clear, flat-bottom 96-well plates

-

Luminometer and Microplate Spectrophotometer

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay

-

Cell Seeding:

-

Culture HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Trypsinize and resuspend cells in fresh media.

-

Seed 2 x 10⁴ cells per well in a white, clear-bottom 96-well plate in a volume of 100 µL.

-

Incubate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture media. The final DMSO concentration should not exceed 0.5%.

-

Carefully remove the media from the wells and add 100 µL of media containing the different concentrations of this compound. Include a vehicle control (media with DMSO).

-

Incubate for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Prepare a TNF-α solution in cell culture media at a concentration of 20 ng/mL.

-

Add 10 µL of the TNF-α solution to each well (final concentration 10 ng/mL), except for the unstimulated control wells. Add 10 µL of media to the unstimulated wells.

-

Incubate for 6 hours at 37°C.

-

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure luminescence using a luminometer.

-

Protocol 2: MTT Cytotoxicity Assay

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the NF-κB Luciferase Reporter Assay protocol, but use a clear, flat-bottom 96-well plate.

-

Incubate the cells with this compound for the same total duration as the NF-κB assay (e.g., 7 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the media from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes at room temperature to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Data Presentation

The results from these assays can be used to determine the half-maximal inhibitory concentration (IC₅₀) for NF-κB inhibition and the half-maximal cytotoxic concentration (CC₅₀) for cell viability. A selective inhibitor will have a much lower IC₅₀ than its CC₅₀.

Table 1: Hypothetical Bioactivity Data for this compound

| Concentration (µM) | % NF-κB Inhibition | % Cell Viability |

| 0 (Vehicle Control) | 0 | 100 |

| 0.1 | 8.5 ± 1.2 | 98.7 ± 2.1 |

| 1 | 45.2 ± 3.5 | 95.4 ± 3.3 |

| 10 | 88.9 ± 2.1 | 91.2 ± 4.0 |

| 50 | 95.1 ± 1.8 | 52.3 ± 5.1 |

| 100 | 98.6 ± 0.9 | 15.8 ± 2.9 |

| Calculated Value | IC₅₀ = 1.2 µM | CC₅₀ = 48.5 µM |

References

- 1. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 2. High-Dose Vitamin C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cellular toxicity driven by high-dose vitamin C on normal and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Vitamin C in Cancer Prevention and Therapy: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Ustusolate C: Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for determining the solubility and stability of Ustusolate C, a sesquiterpenoid natural product. Given that specific experimental data for this compound is not widely available, these documents outline standardized methodologies based on established pharmaceutical testing guidelines, such as those from the International Council for Harmonisation (ICH), to generate reliable and reproducible data.

Introduction to this compound

This compound is a natural product isolated from Aspergillus ustus.[][] It is identified as an oily substance and is known to be soluble in methanol.[][] As with many natural products, a thorough understanding of its solubility and stability is crucial for its development as a potential therapeutic agent. These properties are fundamental to formulation development, bioavailability, and determining appropriate storage conditions and shelf-life.[3][4][5]

Solubility Testing Protocols

The solubility of a compound is a critical physicochemical property that influences its absorption and distribution. The following protocols describe methods to determine the kinetic and thermodynamic solubility of this compound in various relevant solvent systems.

2.1. Kinetic Solubility Protocol (High-Throughput Screening)

This method is used for rapid determination of solubility and is particularly useful in early drug discovery.

-

Objective: To quickly assess the approximate solubility of this compound in a range of aqueous and organic solvents.

-

Methodology: A common method for kinetic solubility is the gradual addition of a concentrated stock solution of the compound in an organic solvent (like DMSO) to the aqueous buffer of interest until precipitation is observed.[6]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: To the wells of a 96-well microtiter plate, add the desired aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid, and simulated intestinal fluid).

-

Serial Addition: Gradually add the this compound stock solution to the aqueous buffers in small increments.

-

Precipitation Detection: After each addition, mix and measure the turbidity of the solution using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[6]

-

2.2. Thermodynamic Solubility Protocol (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.[6]

-

Objective: To determine the equilibrium concentration of a saturated solution of this compound in various solvents.

-

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, PBS at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet any remaining solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water | 25 | Shake-Flask | |

| PBS (pH 7.4) | 25 | Shake-Flask | |

| Simulated Gastric Fluid (pH 1.2) | 37 | Shake-Flask | |

| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask | |

| Ethanol | 25 | Shake-Flask | |

| Methanol | 25 | Shake-Flask | |

| DMSO | 25 | Shake-Flask | |

| PBS (pH 7.4) | 37 | Kinetic |

Stability Testing Protocols

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5]

3.1. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.

-

Objective: To evaluate the intrinsic stability of this compound by exposing it to harsh conditions.

-

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours (solid state and in solution).

-

Photolytic: Expose the solid and solution samples to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

-

3.2. Long-Term and Accelerated Stability Protocol (ICH Guidelines)

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[7][8][9]

-

Objective: To establish the re-test period or shelf-life for this compound and to recommend storage conditions.

-

Methodology:

-

Batch Selection: Use at least three batches of this compound for the study.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (if significant change is observed under accelerated conditions).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Parameters to be Tested: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

-

Data Presentation: Stability of this compound

Table 1: Long-Term Stability Data (25°C/60% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | |||

| 3 | |||

| 6 | |||

| 9 | |||

| 12 | |||

| 18 | |||

| 24 | |||

| 36 |

Table 2: Accelerated Stability Data (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | |||

| 3 | |||

| 6 |

Visualizations

Caption: Workflow for Solubility Testing.

Caption: Workflow for Stability Testing.

References

Application Notes & Protocols for Ustusolate C Target Identification

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to identifying the molecular target(s) of the novel natural product, Ustusolate C. Given that the mechanism of action for this compound is unknown, a multi-pronged approach is essential for target discovery and validation. These application notes detail several state-of-the-art methodologies, from initial proteome-wide screening to specific target validation and pathway elucidation.

Introduction: The Challenge of Natural Product Target Identification

Natural products are a rich source of therapeutic agents; however, their clinical development is often hampered by an incomplete understanding of their molecular mechanisms.[1] Identifying the specific protein(s) that a bioactive compound like this compound binds to is a critical step in drug development.[1][2] This process, known as target identification, illuminates the mechanism of action, helps predict potential on- and off-target effects, and enables rational drug optimization.[1][3]

The strategies for identifying protein targets can be broadly divided into two categories: direct and indirect methods.[2][4] Direct approaches, such as affinity-based and label-free methods, aim to directly identify the physical interaction between the compound and its target protein(s).[4][5] Indirect methods infer targets by analyzing the phenotypic or molecular changes induced by the compound, such as alterations in gene expression or protein phosphorylation.[2][4] This guide outlines an integrated strategy employing multiple robust techniques to confidently identify and validate the cellular target(s) of this compound.

A Phased Strategy for this compound Target Identification

A successful target identification campaign typically proceeds in phases, starting with broad, unbiased screening to generate a list of potential candidates, followed by rigorous validation experiments to confirm the direct targets and explore their functional relevance.

Caption: A phased workflow for this compound target identification.

Application Note 1: Proteome-Wide Target Screening with Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP), also known as proteome-wide Cellular Thermal Shift Assay (CETSA-MS), is a powerful label-free method for identifying compound targets directly in a complex biological matrix, such as cell lysates or intact cells. The principle is based on the ligand-induced thermal stabilization of target proteins; when a compound binds to a protein, the protein's melting point typically increases.[2] This method avoids chemical modification of this compound, preserving its native bioactivity.

Experimental Protocol: Thermal Proteome Profiling (TPP)

-

Cell Culture and Treatment:

-